molecular formula C14H20N2O4 B15053588 tert-Butyl 3-hydroxy-3-(2-methoxypyridin-3-yl)azetidine-1-carboxylate

tert-Butyl 3-hydroxy-3-(2-methoxypyridin-3-yl)azetidine-1-carboxylate

Cat. No.: B15053588
M. Wt: 280.32 g/mol
InChI Key: MNGPEUNXZUZMEM-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxy-3-(2-methoxypyridin-3-yl)azetidine-1-carboxylate: is an organic compound with the molecular formula C14H20N2O4 It is a derivative of azetidine, a four-membered nitrogen-containing ring, and features a tert-butyl ester group, a hydroxy group, and a methoxypyridinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-hydroxy-3-(2-methoxypyridin-3-yl)azetidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles such as amines or thiols.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

    Coupling Reactions: Formation of biaryl compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-3-(2-methoxypyridin-3-yl)azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, the methoxypyridinyl group can participate in π-π interactions, and the azetidine ring can provide steric hindrance. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

tert-butyl 3-hydroxy-3-(2-methoxypyridin-3-yl)azetidine-1-carboxylate

InChI

InChI=1S/C14H20N2O4/c1-13(2,3)20-12(17)16-8-14(18,9-16)10-6-5-7-15-11(10)19-4/h5-7,18H,8-9H2,1-4H3

InChI Key

MNGPEUNXZUZMEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=C(N=CC=C2)OC)O

Origin of Product

United States

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